1-[3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole
Description
Properties
IUPAC Name |
5-(2,3-dihydroindol-1-yl)-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S/c1-16-11-12-17(2)22(15-16)33(31,32)25-24-26-23(29-14-13-18-7-3-5-9-20(18)29)19-8-4-6-10-21(19)30(24)28-27-25/h3-12,15H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKUFHLWNPTSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole typically involves multiple steps, starting from readily available starting materials
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of hydrazonoyl halides and triethylamine in a suitable solvent like dioxane.
Construction of the Quinazoline Moiety: The quinazoline ring is typically formed through a series of condensation reactions involving suitable amines and aldehydes.
Introduction of the 2,5-Dimethylbenzenesulfonyl Group: This step involves the sulfonylation of the triazoloquinazoline intermediate using 2,5-dimethylbenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and quinazoline moieties are known to bind to active sites of enzymes, inhibiting their activity and affecting cellular processes . The compound may also interact with receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The compound’s activity and properties can be contextualized by comparing it to structurally related molecules. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Bioactivity Trends: Thieno-fused triazolopyrimidines (e.g., compounds 4i, 5n, o) exhibit stronger anticancer activity compared to aryl-fused triazoloquinazolines (e.g., 6a–c), suggesting that core heterocycle fusion type critically influences efficacy . The target compound’s [1,2,3]triazoloquinazoline core may inherently limit activity unless offset by its unique substituents (e.g., sulfonyl group).
Structural and Synthetic Considerations: The 2,5-dimethylbenzenesulfonyl group in the target compound likely improves solubility over analogs with methylsulfanyl or phenoxy groups (e.g., ’s 2-phenoxy derivative) . Synthesis routes for triazoloquinazolines often involve hydrazine derivatives and imidocarbonates (e.g., diphenylN-cyanodithioimidocarbonate in ), suggesting the target compound could be synthesized similarly with a sulfonylation step .
However, the dihydroindole moiety introduces a non-planar bicyclic system, which may alter binding kinetics .
Biological Activity
The compound 1-[3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 457.5 g/mol. The structure features a triazole ring fused to a quinazoline moiety, along with a sulfonyl group and a dimethylbenzene substituent. This unique architecture contributes to its biological activity.
Interaction with Biological Targets
The biological activity of the compound is primarily attributed to its ability to interact with specific receptors and enzymes. The sulfonyl group enhances the compound's affinity for various biological targets, including:
- GABA A Receptors : Similar compounds have shown anxiolytic effects through modulation of GABAergic transmission.
- Serotonin Receptors : Interaction with serotonin receptors (5-HT) has been noted in related studies, indicating potential antidepressant-like effects.
Pharmacological Effects
- Anxiolytic Activity : Research indicates that derivatives of triazoloquinazolines exhibit anxiolytic properties. For instance, studies involving related compounds demonstrated their ability to reduce anxiety-like behavior in animal models through serotonergic mechanisms .
- Anticancer Potential : Some triazoloquinazolines have shown cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of specific signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that compounds within this class may possess antimicrobial properties against certain bacterial strains.
Case Study 1: Anxiolytic Effects
In a study evaluating the anxiolytic potential of similar triazoloquinazolines in adult zebrafish (Danio rerio), it was found that these compounds significantly reduced locomotor activity and exhibited anxiolytic effects mediated by serotonin receptors . The affinity energies observed in molecular docking studies were -8.7 and -9.1 kcal/mol for 5-HT 2A and 5-HT 3A receptors respectively.
Case Study 2: Anticancer Activity
Another investigation explored the anticancer properties of triazoloquinazolines against breast cancer cell lines. The results indicated that these compounds induced apoptosis in a dose-dependent manner, highlighting their potential as chemotherapeutic agents.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 457.5 g/mol |
| Anxiolytic Activity | Yes |
| Anticancer Activity | Yes |
| Antimicrobial Activity | Preliminary evidence |
Q & A
Q. What synthetic strategies are effective for constructing the triazolo[1,5-a]quinazoline core in this compound?
The triazoloquinazoline scaffold can be synthesized via cyclocondensation reactions. Key steps include:
- Friedel-Crafts acylation to introduce aromatic substituents (e.g., using 1,2-dichlorobenzene and AlCl₃) .
- Hydrazine-mediated ring closure under reflux in DMF or iPrOH, which facilitates triazole formation .
- Nitro group reduction using hydrazine hydrate with Raney nickel to generate amino intermediates . Methodological optimization focuses on solvent selection (e.g., glacial acetic acid vs. propanol-2) and catalyst efficiency to improve yields (~40–50%) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- 1H/13C NMR : Analyze proton environments (e.g., aromatic δ 7.1–8.1 ppm, methylsulfonyl δ 2.5–3.0 ppm) and coupling constants to verify substituent positions .
- LC-MS : Confirm molecular weight (e.g., m/z 321–379 [M+1]) and fragmentation patterns .
- X-ray crystallography : Resolve planar triazoloquinazoline systems and hydrogen-bonding networks (e.g., N–H···O dimers) to validate stereochemistry .
Q. What solvents and conditions are optimal for recrystallizing this compound?
- Recrystallization solvents : Methanol or ethanol are preferred due to moderate solubility at elevated temperatures and low polarity, yielding white crystalline powders .
- Purity checks : Monitor melting points (e.g., 129–198°C) and HPLC retention times to confirm absence of byproducts .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 2,5-dimethylbenzenesulfonyl) influence reactivity in cross-coupling reactions?
- Electron-withdrawing groups (e.g., sulfonyl) deactivate the triazoloquinazoline core, requiring Pd-catalyzed conditions (e.g., Suzuki-Miyaura) with elevated temperatures (80–100°C) .
- Steric hindrance from methyl groups may necessitate bulky ligands (e.g., XPhos) to enhance coupling efficiency .
Q. What computational methods are suitable for predicting the compound’s binding affinity to kinase targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR or CDK2). Focus on hydrogen bonds with quinazoline N-atoms and hydrophobic contacts with the indole moiety .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron transfer capabilities in redox-mediated biological activity .
Q. How can discrepancies in biological activity data (e.g., IC₅₀ variability) be resolved across studies?
- Assay standardization : Use consistent cell lines (e.g., HCT-116 for cytotoxicity) and reference controls (e.g., doxorubicin) .
- SAR analysis : Correlate substituent variations (e.g., fluorophenyl vs. methoxyphenyl) with activity trends. For example, electron-deficient aryl groups enhance antimicrobial potency by improving membrane penetration .
Q. What mechanistic pathways explain the compound’s antimicrobial activity against multidrug-resistant strains?
- Membrane disruption : Lipophilic substituents (e.g., isobutyl) may interfere with bacterial lipid bilayers, as shown in time-kill assays against S. aureus .
- Enzyme inhibition : Molecular dynamics simulations suggest competitive inhibition of dihydrofolate reductase (DHFR) via triazoloquinazoline stacking with NADPH .
Methodological Considerations
Q. How should researchers optimize reaction yields for large-scale synthesis?
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to identify critical parameters. For example, Ni/Re catalysts improve nitro reduction efficiency by 15–20% .
- Continuous flow systems : Reduce reaction times (e.g., from 24 h to 2 h) and minimize byproducts in Friedel-Crafts steps .
Q. What strategies mitigate decomposition during storage?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the sulfonyl group .
- Light-sensitive packaging : Use amber vials to avoid photodegradation of the indole moiety .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (e.g., 129–198°C)?
- Polymorphism : Recrystallization solvents (e.g., methanol vs. DMF) can produce different crystalline forms .
- Impurity profiles : Residual hydrazine or unreacted aldehydes may depress melting points. Purity verification via elemental analysis (C, H, N ±0.3%) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
